molecular formula C18H15NO5 B2517182 N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 317327-16-5

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2517182
CAS No.: 317327-16-5
M. Wt: 325.32
InChI Key: GCJJJYRBURLDEW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromene derivative under specific reaction conditions. One common method involves the use of a base-catalyzed reaction, where 3,4-dimethoxybenzaldehyde is reacted with a chromene derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-15-8-7-12(10-16(15)23-2)19-17(20)13-9-11-5-3-4-6-14(11)24-18(13)21/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJJJYRBURLDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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